molecular formula C4H4ClF3 B1209949 1-Chloro-1,2,2-trifluorocyclobutane CAS No. 661-71-2

1-Chloro-1,2,2-trifluorocyclobutane

Cat. No. B1209949
CAS RN: 661-71-2
M. Wt: 144.52 g/mol
InChI Key: ZZQYDYODFHABLC-UHFFFAOYSA-N
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Description

1-Chloro-1,2,2-trifluorocyclobutane is a chemical compound with the molecular formula C4H4ClF3 and a molecular weight of 144.523 . It is also known by its IUPAC name, 1-chloro-1,2,2-trifluorocyclobutane .


Molecular Structure Analysis

The molecular structure of 1-Chloro-1,2,2-trifluorocyclobutane consists of a cyclobutane ring with one chlorine atom and three fluorine atoms attached . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

1-Chloro-1,2,2-trifluorocyclobutane has a density of 1.4±0.1 g/cm3, a boiling point of 81.0±0.0 °C at 760 mmHg, and a vapor pressure of 92.6±0.1 mmHg at 25°C . Its enthalpy of vaporization is 30.8±3.0 kJ/mol, and it has a flash point of 9.7±17.9 °C .

properties

IUPAC Name

1-chloro-1,2,2-trifluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3/c5-3(6)1-2-4(3,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQYDYODFHABLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984597
Record name 1-Chloro-1,2,2-trifluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,2,2-trifluorocyclobutane

CAS RN

661-71-2
Record name 1-Chloro-1,2,2-trifluorocyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=661-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-1,2,2-trifluorocyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,2,2-trifluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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